1-(n-Decyl)-3-pyrazolidinone

説明

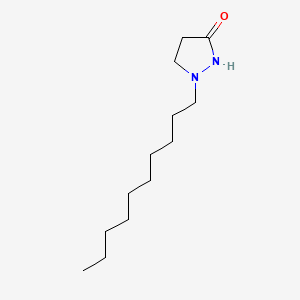

1-(n-Decyl)-3-pyrazolidinone is a pyrazolidinone derivative characterized by a 10-carbon alkyl chain (n-decyl group) attached to the nitrogen at position 1 of the heterocyclic pyrazolidinone ring. This compound has garnered attention in pharmacological research due to its trypanocidal activity, particularly against the MG strain of Trypanosoma cruzi, the causative agent of Chagas disease . Its molecular structure combines the hydrophilic pyrazolidinone core with the lipophilic n-decyl chain, enabling balanced membrane permeability and target binding. In preclinical studies, it demonstrated 1.5-fold higher potency than the reference drug nifurtimox (NFX), though with moderate selectivity (SI = 3.3) .

特性

CAS番号 |

80168-39-4 |

|---|---|

分子式 |

C13H26N2O |

分子量 |

226.36 g/mol |

IUPAC名 |

1-decylpyrazolidin-3-one |

InChI |

InChI=1S/C13H26N2O/c1-2-3-4-5-6-7-8-9-11-15-12-10-13(16)14-15/h2-12H2,1H3,(H,14,16) |

InChIキー |

SNKGVLOEZMLWED-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCN1CCC(=O)N1 |

正規SMILES |

CCCCCCCCCCN1CCC(=O)N1 |

他のCAS番号 |

80168-39-4 |

同義語 |

1-(n-decyl)-3-pyrazolidinone BW 357U BW-357U BW357U |

製品の起源 |

United States |

類似化合物との比較

1-(4-Chlorophenyl)-3-pyrazolidinone

- Structure : Features a chlorophenyl group instead of the n-decyl chain.

- Activity: While direct comparative activity data against T.

- Molecular Weight: 260.7 g/mol (vs. ~268.4 g/mol for 1-(n-Decyl)-3-pyrazolidinone, estimated based on structure). The chlorophenyl group introduces electronegativity, altering binding interactions .

1-Phenyl-3-pyrazolidinone

- Structure : Phenyl group at position 1.

- Physical Properties : Lower molecular weight (162.19 g/mol) and higher polarity due to the absence of a long alkyl chain. This reduces lipid solubility, likely diminishing bioavailability for intracellular targets .

Key Insight: The n-decyl chain in this compound enhances lipophilicity, improving membrane penetration and activity against parasitic strains compared to aromatic analogs. However, aromatic substituents may offer better selectivity in certain contexts.

Alkyl Chain Length Variations in Pyrazolidinones

Evidence from Molecules (2015) highlights the impact of alkyl chain length on activity and toxicity:

| Compound | Chain Length (n) | IC₅₀ (MG strain) | Selectivity Index (SI) |

|---|---|---|---|

| 1 | 9 (n-decyl) | 1.5× NFX | 3.3 |

| 7 | 13 (n-tetradecyl) | 6 µM | <1 (High toxicity) |

| 2 | Shorter chain | Comparable to NFX | 3.3 |

- Activity : Longer chains (e.g., n-tetradecyl in compound 7) improve potency (IC₅₀ = 6 µM) but drastically increase cytotoxicity, reducing therapeutic utility.

- Toxicity : The n-decyl chain (n=9) strikes an optimal balance, achieving high activity without extreme toxicity .

Comparison with Other n-Decyl Compounds

n-Decyl Alcohol (Decan-1-ol)

- Structure : Straight-chain primary alcohol (C₁₀H₂₁OH).

- Applications : Used in surfactants and solvents.

- Physical Properties: Higher volatility (BP ~230°C) and lower polarity compared to this compound, which likely exists as a solid at room temperature due to its heterocyclic core .

n-Decyl Acrylate

- Structure : Acrylate ester with n-decyl chain.

- Applications: Monomer in polymer production.

- Reactivity: The ester group undergoes radical polymerization, unlike the stable pyrazolidinone ring. This highlights the functional versatility of n-decyl derivatives in industrial vs. pharmacological contexts .

Key Insight: The pyrazolidinone ring introduces polarity and hydrogen-bonding capacity, distinguishing this compound from non-heterocyclic n-decyl compounds in both physicochemical behavior and biological interactions.

Research Findings and Implications

- Structure-Activity Relationship (SAR): The n-decyl chain optimizes trypanocidal activity by balancing lipophilicity and steric effects. Longer chains (e.g., n-tetradecyl) enhance target binding but exacerbate off-target interactions, increasing toxicity .

- Toxicity Profile : Secondary amine derivatives (e.g., compound 7) show higher cytotoxicity than primary amines (compound 1), emphasizing the role of nitrogen substitution in safety .

- Industrial Relevance: Unlike n-decyl acrylate or alcohol, this compound’s heterocyclic structure makes it unsuitable for bulk chemical applications but ideal for targeted drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。